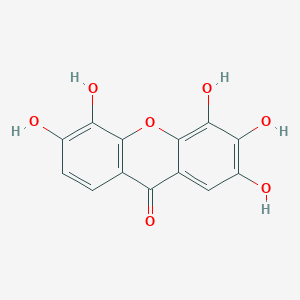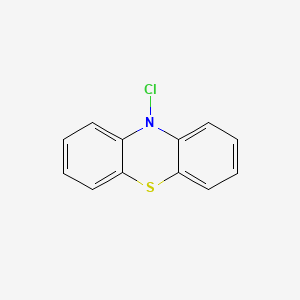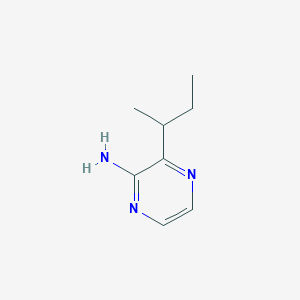
4,5-Diethoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethoxybenzene-1,2-diol: is an organic compound with the molecular formula C10H14O4 It is a derivative of benzene, featuring two ethoxy groups (-OCH2CH3) and two hydroxyl groups (-OH) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Diethoxybenzene-1,2-diol can be synthesized through several methods. One common approach involves the dihydroxylation of 4,5-diethoxybenzene. This reaction can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction typically proceeds under mild conditions, yielding the desired diol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative methods such as catalytic hydrogenation of 4,5-diethoxybenzene-1,2-dione may also be employed .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield the corresponding dihydroxy compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4,5-diethoxy-1,2-benzoquinone.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as 4,5-dibromo-1,2-diol.
Aplicaciones Científicas De Investigación
4,5-Diethoxybenzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-diethoxybenzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity. In biological systems, the compound may act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparación Con Compuestos Similares
Catechol (1,2-dihydroxybenzene): Similar structure but lacks ethoxy groups.
Resorcinol (1,3-dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-dihydroxybenzene): Hydroxyl groups in para positions
Uniqueness: The ethoxy groups can also affect the compound’s electronic properties, making it distinct from other dihydroxybenzenes .
Propiedades
Número CAS |
192462-77-4 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4,5-diethoxybenzene-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
ZBCPSCDPAYEOQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)

![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)




![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
